Ethyl 2-({[(4'-methylbiphenyl-4-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(4’-METHYL[1,1’-BIPHENYL]-4-YL)OXY]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C26H27NO4S and a molecular weight of 449.573 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(4’-METHYL[1,1’-BIPHENYL]-4-YL)OXY]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the biphenyl moiety, the benzothiophene ring, and the final esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch reactors and continuous flow systems, may be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(4’-METHYL[1,1’-BIPHENYL]-4-YL)OXY]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 2-({[(4’-METHYL[1,1’-BIPHENYL]-4-YL)OXY]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(4’-METHYL[1,1’-BIPHENYL]-4-YL)OXY]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and biphenyl-based molecules. Examples are:
- Benzothiophene-2-carboxylic acid
- 4’-Methylbiphenyl-4-carboxylic acid
- Ethyl 2-(biphenyl-4-yloxy)acetate .
Uniqueness
ETHYL 2-({[(4’-METHYL[1,1’-BIPHENYL]-4-YL)OXY]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its rarity and specialized use in research further highlight its uniqueness .
Properties
Molecular Formula |
C26H27NO4S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO4S/c1-3-30-26(29)24-21-6-4-5-7-22(21)32-25(24)27-23(28)16-31-20-14-12-19(13-15-20)18-10-8-17(2)9-11-18/h8-15H,3-7,16H2,1-2H3,(H,27,28) |
InChI Key |
LQVUQCISZGXLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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